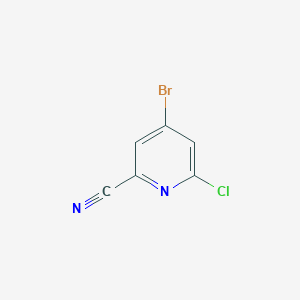

4-Bromo-6-chloropicolinonitrile

Descripción

Significance of Picolinonitrile Scaffolds in Modern Organic Synthesis

Picolinonitrile, a pyridine (B92270) ring substituted with a nitrile group, represents a valuable scaffold in the synthesis of a diverse array of complex molecules. The pyridine core is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science due to its ability to engage in various non-covalent interactions and its susceptibility to a range of chemical transformations. The nitrile group, a potent electron-withdrawing group, not only modulates the electronic properties of the pyridine ring but also serves as a versatile synthetic handle. It can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to a multitude of molecular designs.

The strategic importance of picolinonitrile scaffolds is underscored by their presence in numerous biologically active compounds and functional materials. The inherent reactivity of the pyridine ring, coupled with the synthetic versatility of the nitrile group, allows for the construction of extensive compound libraries for drug discovery and material science applications. rsc.org

Role of Halogen Substituents in Modulating Chemical Reactivity and Biological Activity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto organic molecules is a well-established strategy for modulating their physicochemical and biological properties. nih.govresearchgate.net Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ijres.org This is achieved through a combination of steric and electronic effects, as well as the ability to participate in halogen bonding, a non-covalent interaction with electron-donating atoms. ijres.org

The specific nature of the halogen and its position on the aromatic ring are critical determinants of its effect. For instance, the reactivity of carbon-halogen bonds varies down the group, with the C-Br bond being more susceptible to certain reactions than the C-Cl bond. wikipedia.org In the context of 4-bromo-6-chloropicolinonitrile, the presence of two different halogens at distinct positions on the pyridine ring offers opportunities for regioselective chemical modifications. This differential reactivity can be exploited in cross-coupling reactions to introduce new substituents at either the 4- or 6-position, enabling the synthesis of a wide range of derivatives.

The table below summarizes the general properties of halogen substituents and their impact on molecular characteristics.

| Halogen | Electronegativity | Van der Waals Radius (Å) | Polarizability (ų) | Common Roles in Drug Design |

| Fluorine | 3.98 | 1.47 | 0.56 | Enhances metabolic stability, modulates pKa, can improve binding affinity. |

| Chlorine | 3.16 | 1.75 | 2.18 | Increases lipophilicity, can participate in hydrogen and halogen bonding, often used as a reactive handle. nih.gov |

| Bromine | 2.96 | 1.85 | 3.05 | Further increases lipophilicity, serves as a key participant in cross-coupling reactions, can form strong halogen bonds. nih.gov |

| Iodine | 2.66 | 1.98 | 4.7 | Highest polarizability, most reactive in cross-coupling reactions, forms the strongest halogen bonds. ijres.org |

Overview of Current Research Trajectories for this compound Derivatives

While direct and extensive research on this compound itself is not yet widely published, the research trajectories for similarly substituted heterocyclic compounds provide a clear indication of its potential. The synthesis and functionalization of halogenated pyridines, quinolines, and other nitrogen-containing heterocycles are active areas of investigation.

Current research efforts in this domain can be broadly categorized as follows:

Development of Novel Synthetic Methodologies: A significant focus lies on the development of efficient and regioselective methods for the synthesis of multi-halogenated heterocycles. This includes exploring novel catalytic systems for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that allow for the sequential and controlled introduction of different substituents. nih.govresearchgate.net

Exploration of Biological Activity: Halogenated picolinonitrile derivatives and related structures are being investigated for a wide range of biological activities. For instance, various bromo- and chloro-substituted quinazolines and pyridazines have been synthesized and evaluated as potential anticancer agents and inhibitors of specific enzymes. nih.govpharmaffiliates.com The rationale behind this is that the halogen substituents can enhance the interaction of the molecule with the active site of a target protein.

Materials Science Applications: The unique electronic properties conferred by halogen atoms make these compounds interesting candidates for applications in materials science. For example, halogenated aromatic and heterocyclic compounds are being explored as components of organic light-emitting diodes (OLEDs) and other electronic materials. ossila.com

The table below presents examples of related bromo-chloro substituted heterocyclic compounds and their areas of research, suggesting potential avenues for the investigation of this compound derivatives.

| Compound | CAS Number | Research Area |

| 4-Bromo-6-chloropicolinic acid | 1060805-66-4 | Chemical synthesis intermediate. sigmaaldrich.com |

| 4-Bromo-6-chloronicotinaldehyde | 1060805-64-2 | Building block for organic synthesis. chemsrc.com |

| 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 | Intermediate for the preparation of PDE10a inhibitors. pharmaffiliates.comscbt.com |

| 7-Bromo-6-chloro-4(3H)-quinazolinone | Not available | Key intermediate for the synthesis of anticoccidial drugs. google.com |

| 4-Bromo-6-chloroquinazoline | 1779864-88-8 | Heterocyclic building block for chemical synthesis. bldpharm.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLIBHNMSZUJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 4 Bromo 6 Chloropicolinonitrile

Retrosynthetic Analysis and Precursor-Based Approaches

A critical aspect of designing the synthesis of 4-Bromo-6-chloropicolinonitrile involves retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. This analysis often points to two primary starting material classes: pyridine (B92270) N-oxides and other picolinonitrile derivatives.

Synthesis from Pyridine N-Oxides and Related Picolinonitrile Derivatives

Pyridine N-oxides are valuable precursors for the selective halogenation of the pyridine ring. The N-oxide group activates the ring, facilitating electrophilic substitution, particularly at the 2- and 4-positions. nih.govgoogle.com A general approach involves the initial synthesis of a pyridine N-oxide, followed by halogenation and subsequent deoxygenation to yield the desired halogenated pyridine. For instance, a pyridine compound can be oxidized to its N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane. google.com This activation allows for more controlled halogenation compared to the direct halogenation of the parent pyridine.

Alternatively, starting from a pre-existing picolinonitrile derivative allows for the direct introduction or modification of halogen substituents. For example, a precursor like 3-amino-4-bromo-6-chloropicolinonitrile suggests that a bromo and a chloro group can be introduced onto a picolinonitrile scaffold that already contains an amino group. The synthesis might involve the diazotization of the amino group followed by a Sandmeyer-type reaction to introduce one of the halogens, while the other is introduced through a separate halogenation step.

Halogenation and Chlorination Protocols on Pyridine Ring Systems

The direct halogenation of pyridine rings can be challenging due to the electron-deficient nature of the ring, which makes it less reactive towards electrophilic substitution. youtube.com Therefore, specific protocols are required to achieve efficient halogenation. Radical chlorination at high temperatures is one method, though it can often lead to mixtures of products as the reactivity of the pyridine ring towards radicals does not significantly change after the first chlorination. youtube.com

More controlled methods often involve activating the pyridine ring. As mentioned, the use of pyridine N-oxides is a common strategy. nih.govgoogle.com Another approach involves the use of designed phosphine (B1218219) reagents to facilitate chlorination. For instance, phosphonium (B103445) salts derived from triphenylphosphine (B44618) (PPh3) can be used to chlorinate pyridines under milder conditions. nih.govchemrxiv.org In some cases, the choice of the phosphine reagent and the reaction conditions can influence the regioselectivity of the chlorination. nih.govchemrxiv.org For bromination, reagents like N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF) can be employed to introduce a bromine atom onto the pyridine ring. google.com

Regioselective Synthesis and Isomer Control in Halogenated Picolinonitriles

Achieving the desired substitution pattern, as in this compound, requires precise control over the regioselectivity of the halogenation reactions. The electronic properties of the pyridine ring and any existing substituents heavily influence the position of incoming electrophiles.

Strategies for Achieving Desired Halogenation Patterns

Several strategies can be employed to control the regioselectivity of halogenation on a pyridine ring. The choice of the halogenating agent and the reaction conditions are paramount. For instance, ionic brominations using bromine in a strong acid tend to exhibit different regioselectivity compared to radical chlorinations. youtube.com

The presence of directing groups on the pyridine ring is a powerful tool for controlling the position of halogenation. For example, in the synthesis of a related compound, 6-bromo-4-iodoquinoline, the synthetic route was optimized by carefully controlling the temperature and solvent in a multi-step process that included cyclization and substitution reactions. atlantis-press.com Similarly, for this compound, a synthetic sequence would likely involve the strategic introduction of the bromo and chloro groups based on the directing effects of the cyano group and the other halogen.

Ring-opening and subsequent ring-closing reactions can also be a sophisticated strategy to achieve specific halogenation patterns that are not accessible through direct electrophilic substitution. nih.gov

Computational Insights into Regioselectivity During Halogen Exchange Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the regioselectivity of chemical reactions. nih.gov These computational studies can model the reaction pathways and transition states for different possible isomers, providing insights into which product is kinetically or thermodynamically favored.

For halogenated pyridines, computational models can predict the most likely sites for electrophilic attack or nucleophilic substitution based on the electron distribution in the molecule. nih.govacs.org For instance, computational analyses have been used to predict the increase in electrophilicity at the 4-position of the pyridine ring in certain phosphonium salts, guiding the selective introduction of a chlorine atom. nih.gov By calculating the energy barriers for the formation of different regioisomers, chemists can make more informed decisions about the reaction conditions and reagents needed to synthesize the desired isomer, such as this compound, with high selectivity.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is a crucial step in any synthetic process to maximize the yield of the desired product and minimize the formation of impurities. This often involves a systematic investigation of various reaction parameters.

A common approach to optimization is the "one-factor-at-a-time" (OFAT) method, where one parameter (e.g., temperature, reaction time, catalyst loading) is varied while others are kept constant to find the optimal setting for that parameter. nih.gov For the synthesis of this compound, this could involve screening different solvents, bases, temperatures, and reaction times for each step of the synthesis.

For example, in the synthesis of a related bromo-substituted quinoline (B57606), the yield was improved by optimizing the temperature and removing the solvent in one of the reaction steps. atlantis-press.com Similarly, in the synthesis of other heterocyclic compounds, the choice of catalyst and inorganic base was found to be critical for achieving a high yield. google.com

Below is an interactive table summarizing key parameters that are often optimized in the synthesis of halogenated pyridines.

| Parameter | Description | Common Variations | Potential Impact |

| Solvent | The medium in which the reaction takes place. | Dichloromethane, Acetonitrile, N,N-Dimethylformamide, Dioxane | Can affect solubility of reagents, reaction rate, and even regioselectivity. |

| Temperature | The thermal energy supplied to the reaction. | Room temperature, elevated temperatures (reflux), or sub-zero temperatures. | Influences reaction kinetics; higher temperatures can increase reaction rates but may also lead to side products. |

| Catalyst | A substance that increases the rate of a reaction without being consumed. | Lewis acids, transition metals (e.g., copper salts), phosphine-based reagents. | Can enable reactions that would otherwise not proceed and can influence regioselectivity. |

| Base/Acid | Used to neutralize acidic or basic intermediates or to catalyze the reaction. | Triethylamine (B128534), Sodium carbonate, Potassium hydroxide, Strong acids like TfOH. | Can be crucial for deprotonation steps or for activating reagents. |

| Reaction Time | The duration of the reaction. | Varies from hours to days. | Needs to be long enough for the reaction to go to completion but not so long that product degradation or side reactions occur. |

| Reagent Stoichiometry | The molar ratio of the reactants. | Equimolar amounts or an excess of one reagent. | Can be adjusted to drive the reaction to completion or to control selectivity. |

By systematically adjusting these parameters, researchers can develop a robust and efficient synthesis for this compound, ensuring high yield and purity of the final product.

Catalytic Systems in Picolinonitrile Synthesis

The synthesis of a dihalogenated picolinonitrile such as this compound would likely involve multiple catalytic steps, either in the construction of the pyridine ring or in the subsequent functionalization. The choice of catalyst is critical for achieving high yield and regioselectivity.

One plausible route involves the functionalization of a pre-existing pyridine ring. For instance, starting with a 6-chloropicolinonitrile intermediate, a regioselective bromination at the C4 position would be required. Alternatively, a dihalogenated pyridine could be converted to the corresponding nitrile. Catalysts for such transformations fall into several key classes:

Palladium Catalysts: Palladium complexes are central to modern organic synthesis and would be instrumental in routes involving cross-coupling reactions. For example, if constructing the pyridine ring from simpler precursors, a Suzuki or Stille coupling could be used to form key C-C bonds. mdpi.com In the synthesis of related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides, tetrakis(triphenylphosphine)palladium(0) was used for Suzuki coupling reactions. mdpi.com Catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₂Cl₂ are also commonly used for Miyaura borylation, a key step in preparing precursors for Suzuki couplings. mdpi.com

Copper Catalysts: Copper catalysts are crucial for reactions such as the Sandmeyer reaction, which converts an amino group into a nitrile—a potential pathway for introducing the cyano group onto a dihalogenated aminopyridine precursor. Copper nanoparticles have also been developed as efficient and recyclable catalysts for various organic transformations. rsc.org

Nickel Catalysts: Nickel complexes have emerged as powerful catalysts for pyridine synthesis through cycloaddition reactions. nih.gov A picolylamine–Ni(II) complex on a magnetic nanoparticle support has been shown to be effective for the one-pot synthesis of substituted pyridines, highlighting a modern approach to heterogeneous catalysis. nih.gov

Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) can catalyze the synthesis of pyridines under various conditions, including both conventional heating and microwave irradiation. nih.gov

A summary of potential catalytic systems is presented below.

Interactive Data Table: Catalytic Systems for Pyridine and Picolinonitrile Synthesis

| Catalyst Type | Example(s) | Relevant Transformation(s) | Reference(s) |

|---|---|---|---|

| Palladium | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Cross-coupling (e.g., Suzuki, Stille) | mdpi.commdpi.com |

| Copper | Cu(I) salts, Cu Nanoparticles | Sandmeyer reaction (cyanation), C-N coupling | rsc.org |

| Nickel | Picolylamine–Ni(II) complex | Pyridine ring formation via cycloaddition | nih.gov |

| Lewis Acids | ZnCl₂ | General pyridine synthesis | nih.gov |

Solvent Effects and Temperature Control in Synthetic Protocols

Solvent selection and precise temperature control are paramount in the synthesis of highly functionalized heterocycles like this compound. These parameters directly influence reaction rates, selectivity, and yields by affecting reactant solubility, catalyst stability, and the energy landscape of the reaction pathway.

Solvent Effects: The choice of solvent can dramatically alter the course of a reaction. In the synthesis of related halogenated quinolines, solvents range from alcohols like methanol (B129727) for condensation steps to high-boiling aromatic ethers like diphenyl ether for high-temperature cyclizations. google.compatsnap.com For palladium-catalyzed cross-couplings, polar aprotic solvents such as 1,4-dioxane (B91453) or dimethylformamide (DMF) are common. The solvent can influence the reaction not just through polarity but also through specific interactions, such as hydrogen bonding, which can stabilize transition states. rsc.org The use of multiparameter linear solvation energy relationships helps in rationally selecting a solvent by considering its hydrogen bond donation ability, acceptor ability, and polarizability. rsc.orgresearchgate.net

Temperature Control: Temperature is a critical lever for controlling reaction outcomes. High temperatures are often required for ring-closing cyclization reactions, with some syntheses of related heterocycles occurring at temperatures exceeding 200°C. patsnap.com Conversely, highly selective reactions, such as ortho-lithiation followed by electrophilic trapping, may require cryogenic temperatures to prevent side reactions. nih.gov In the synthesis of 6-bromo-4-chloroquinoline, condensation steps are performed at moderate temperatures (e.g., 30-85°C), while the chlorination step with phosphorus oxychloride requires reflux at 115°C. google.com Precise temperature control is essential to balance the rate of the desired reaction against potential decomposition or the formation of unwanted byproducts.

Green Chemistry Principles in the Synthesis of Halogenated Picolinonitriles

The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical manufacturing.

Atom Economy and Waste Minimization

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.gov Synthetic routes with high atom economy are inherently less wasteful.

For the synthesis of halogenated picolinonitriles, this principle favors addition and cycloaddition reactions over substitutions and eliminations that generate stoichiometric byproducts. For example, a hypothetical synthesis involving the direct C-H halogenation of a picolinonitrile precursor would be more atom-economical than a route requiring the installation and subsequent removal of activating or directing groups. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are particularly noteworthy for their high atom economy. nih.gov A comparison of the green metrics for a conventional versus a microwave-assisted multicomponent reaction showed that while the atom economy was identical (as the reactants were the same), other metrics like process mass intensity (PMI) and the E-factor were significantly better for the microwave-assisted process due to reduced solvent use and higher efficiency. nih.gov

Application of Safer Solvents and Reagents

A key goal of green chemistry is to replace hazardous solvents and reagents with safer alternatives. Traditional organic syntheses often rely on chlorinated solvents (e.g., dichloromethane, chloroform) or polar aprotic solvents (e.g., DMF), which pose health and environmental risks. Research now focuses on using benign solvents like water, ethanol, or even performing reactions under solvent-free conditions. rsc.orgnih.gov For instance, the synthesis of dipyrromethanes using a recyclable copper nanoparticle catalyst was successfully demonstrated under solvent-free conditions. rsc.org Similarly, the choice of reagents is critical. The preparation of 4-bromo-2,6-difluorobenzonitrile (B47616) from 3,5-difluorobromobenzene was highlighted as a greener process because it avoids the use of highly toxic potassium cyanide and corrosive reagents like bromine. google.com

Microwave-Assisted and Other Energy-Efficient Synthesis Methods

Microwave-assisted synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. ajrconline.org By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. ajrconline.orgajrconline.orgmdpi.com This technique is particularly effective for accelerating multicomponent reactions and has been widely applied to the synthesis of various nitrogen-containing heterocycles. nih.govarkat-usa.org The improved efficiency not only saves energy but also minimizes the formation of byproducts that can result from prolonged exposure to high temperatures.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference(s) |

|---|---|---|---|---|

| Spiroisoquinoline Synthesis | 5 hours | 15 minutes | Yes | mdpi.com |

| Benzo[b] google.comajrconline.orgoxazine Synthesis | Hours | 3-5 minutes | Yes | arkat-usa.org |

| Pyrimidoquinolinone Synthesis | 8-10 hours | 10-15 minutes | Yes | nih.gov |

Development of Recyclable Catalytic Systems

To minimize waste and reduce costs, the development of recyclable catalysts is a major focus of green synthetic chemistry. Homogeneous catalysts, while often highly active, are difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive catalyst. The solution lies in heterogeneous catalysis, where the catalyst is in a different phase from the reactants.

Modern approaches include immobilizing metal catalysts on solid supports such as polymers, silica, or magnetic nanoparticles. nih.govresearchgate.net

Magnetic Nanoparticles: A picolylamine–Ni(II) complex supported on silica-coated Fe₃O₄ core/shell nanoparticles was used for pyridine synthesis. This catalyst was easily recovered using an external magnet and could be reused for eight consecutive cycles with minimal loss of activity. nih.gov

Polymer Supports: Copper(I) iodide nanoparticles supported on poly(4-vinylpyridine) have been used as a recyclable catalyst for chemoselective synthesis, demonstrating reuse for up to six times without significant loss of activity. researchgate.net

Palladium on Carbon: While a classic example, Pd/C remains a workhorse for hydrogenation and other reactions, valued for its ease of recovery via simple filtration. nih.gov

Comprehensive Analysis of Chemical Reactivity and Transformations of 4 Bromo 6 Chloropicolinonitrile

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of a bromine atom at the 4-position and a chlorine atom at the 6-position of the picolinonitrile ring provides differential reactivity, enabling selective functionalization.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nih.gov In the context of dihalogenated pyridines like 4-bromo-6-chloropicolinonitrile, the differential reactivity of the C-Br and C-Cl bonds allows for selective cross-coupling. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective substitution at the 4-position. mdpi.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. mdpi.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Dihalogenated Pyridines

| Reactant | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | Good | mdpi.com |

| 4-Bromo-6-chloro-picolinonitrile | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Moderate to Good | nih.gov |

| 2,6-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | n-Butanol | High | nih.gov |

This table presents a summary of typical reaction conditions and is not an exhaustive list. The reactivity of this compound would be expected to be analogous to the substrates listed.

Sonogashira Coupling and Other Alkyne Functionalizations

The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org The Sonogashira reaction has proven to be a valuable tool for the synthesis of arylalkynes and conjugated enynes. libretexts.org

In the case of this compound, the Sonogashira coupling would be expected to proceed selectively at the more reactive C-Br bond. The general mechanism involves the formation of a copper acetylide in situ, which then undergoes transmetalation to the palladium center after oxidative addition of the aryl halide. Subsequent reductive elimination yields the alkynylated product. libretexts.org

Research on related 4-bromo-6H-1,2-oxazines has demonstrated successful Sonogashira couplings with various terminal alkynes, affording the corresponding 4-alkynyl-substituted products in good yields. nih.gov Typical conditions involve PdCl₂(PPh₃)₂, CuI, and an amine base like triethylamine (B128534) in a solvent such as toluene. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed, often utilizing specific ligands to facilitate the catalytic cycle. organic-chemistry.orglibretexts.org

Table 2: Conditions for Sonogashira Coupling of Brominated Heterocycles

| Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Good | nih.gov |

| 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Good | nih.gov |

| Aryl Bromides | Terminal Alkynes | (NHC)-Cu/(NHC)-Pd | Amine | Not specified | Good | nih.gov |

This table illustrates common conditions for Sonogashira coupling and suggests the likely reactivity of this compound.

Buchwald-Hartwig Amination and Related Carbon-Nitrogen Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective. nih.gov

For this compound, the Buchwald-Hartwig amination would be expected to occur preferentially at the C-Br bond. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, would need to be optimized to achieve high yields and selectivity. nih.gov Studies on the coupling of various amines with bromobenzene (B47551) have shown that different ligands can be optimal depending on the nature of the amine. nih.gov

Table 3: Ligand Effects in Buchwald-Hartwig Amination of Bromobenzene

| Amine | Optimal Ligand | Base | Solvent | Conversion | Reference |

|---|---|---|---|---|---|

| Carbazole (B46965) | TrixiePhos | t-BuOLi | Toluene | >90% | nih.gov |

| Diphenylamine | XPhos | t-BuONa | Toluene | >90% | nih.gov |

| Phenoxazine | XPhos | t-BuONa | Toluene | >99% | nih.gov |

This table highlights the importance of ligand selection in Buchwald-Hartwig amination and provides a basis for developing conditions for this compound.

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings, such as pyridine. wikipedia.org The presence of electron-withdrawing groups, like the nitrile group and the nitrogen atom within the pyridine ring of this compound, activates the ring towards nucleophilic attack. wikipedia.orglibretexts.org

Mechanistic Studies of Halogen Displacement by Various Nucleophiles

The generally accepted mechanism for nucleophilic aromatic substitution on activated haloarenes is the SNAr mechanism. libretexts.org This two-step process involves the initial addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub In the second, typically fast step, the leaving group is expelled, restoring the aromaticity of the ring. pressbooks.pub

For this compound, nucleophilic attack can, in principle, occur at either the 4- or 6-position. The relative rates of substitution of bromine and chlorine are influenced by a combination of factors, including the carbon-halogen bond strength and the ability of the halogen to stabilize the negative charge in the Meisenheimer intermediate. Generally, the more electronegative the halogen, the better it can stabilize the intermediate through an inductive effect, which can lead to faster reaction rates. youtube.com However, the C-F bond is often the strongest and the C-I bond the weakest, which also influences the ease of leaving group departure.

Impact of Electronic and Steric Factors on Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on dihalogenated pyridines is a complex interplay of electronic and steric effects. researchgate.net The electron-withdrawing nitrile group at the 2-position of this compound will significantly influence the electron distribution in the pyridine ring, making both the 4- and 6-positions more electrophilic.

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the regioselectivity of such reactions. mdpi.com These calculations can determine the relative energies of the transition states leading to the different regioisomeric products, thereby predicting the favored reaction pathway. For example, in the case of 2,4-dichloroquinazoline, DFT calculations have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com

Steric hindrance can also play a crucial role in determining the site of nucleophilic attack. rsc.org A bulky nucleophile may preferentially attack the less sterically hindered position. In the case of 3-substituted 2,6-dichloropyridines, it has been observed that bulky 3-substituents direct nucleophilic attack to the 6-position. researchgate.net The nature of the nucleophile, the solvent, and the reaction temperature can all modulate the balance between electronic and steric control. researchgate.netrsc.org

Transformations of the Nitrile Functional Group

The nitrile group of this compound is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this heterocyclic scaffold. These transformations include hydrolysis to carboxylic acids, conversion to amides, and formation of other nitrogen-containing heterocycles.

Derivatization to Carboxylic Acids, Amides, and Other Nitrogen-Containing Heterocycles

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, typically achieved through hydrolysis under acidic or basic conditions. youtube.comyoutube.com For this compound, this reaction would yield 4-bromo-6-chloropicolinic acid. This transformation is significant as carboxylic acids are key precursors for a wide array of other functional groups and are themselves present in many biologically active molecules. The hydrolysis mechanism generally involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water. youtube.com

The nitrile functionality can also be readily converted into amides. This can be achieved through partial hydrolysis of the nitrile or by other synthetic methods. Amides are important functional groups in their own right, notably forming the backbone of peptides and proteins.

Furthermore, the nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles. For instance, reaction with suitable bifunctional reagents can lead to the formation of fused ring systems incorporating the pyridine core of the starting material.

A summary of potential derivatizations of the nitrile group is presented below:

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| This compound | H₃O⁺, heat | 4-Bromo-6-chloropicolinic acid | Nitrile to Carboxylic Acid |

| This compound | H₂O, H⁺ (controlled) | 4-Bromo-6-chloropicolinamide | Nitrile to Amide |

Reduction and Oxidation Reactions of the Nitrile Moiety

The nitrile group in this compound is susceptible to both reduction and oxidation, although these transformations are less commonly documented in the context of this specific molecule compared to its other reactions.

Reduction: The reduction of the nitrile group typically yields a primary amine. This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethyl group introduces a new point of functionality that can be further elaborated. The product of such a reduction would be (4-bromo-6-chloropyridin-2-yl)methanamine.

Oxidation: The oxidation of nitriles is less common than their reduction or hydrolysis. However, under specific conditions, it is possible to convert nitriles to other functional groups. The direct oxidation of the nitrile group itself is challenging, but reactions involving adjacent positions activated by the nitrile are known.

Further Derivatization and Scaffold Elaboration

The this compound scaffold, with its multiple reaction sites, is an excellent starting point for the synthesis of more complex molecular architectures and fused heterocyclic systems.

Introduction of Additional Functional Groups for Complex Molecular Architectures

The reactivity of the bromine and chlorine substituents on the pyridine ring allows for the introduction of a wide variety of other functional groups through cross-coupling and nucleophilic substitution reactions. This enables the construction of highly functionalized pyridine derivatives. For example, the bromine at the C4 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups. The chlorine at the C6 position can also undergo similar reactions, often with different reactivity, allowing for selective functionalization.

The introduction of an amino group, for instance, leads to compounds like 3-amino-4-bromo-6-chloropicolinonitrile, which provides another reactive site for further derivatization. bldpharm.com

Cyclization Reactions for Fused Heterocyclic Systems

The strategic placement of functional groups on the this compound core allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry and materials science.

For example, a derivative of this compound containing a suitably positioned nucleophile could undergo an intramolecular cyclization to form a bicyclic or tricyclic system. The development of methods for the synthesis of fused heterocycles is an active area of research, with applications in the creation of novel pharmaceutical agents and functional materials. rsc.orgnih.govelsevierpure.com The reactivity of the halogen atoms and the nitrile group can be strategically exploited to construct these complex ring systems.

An illustrative example of building complexity is the synthesis of linrodostat (B606295), where a related dihalogenated quinoline (B57606), 4-bromo-6-fluoroquinoline, is used. ossila.com The bromide is displaced in a coupling reaction, and the other halogen can be subsequently functionalized, demonstrating a strategy that could be applied to this compound.

| Reaction Type | Reagents/Conditions | Potential Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-6-chloropicolinonitrile |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-6-chloropicolinonitrile |

| Nucleophilic Aromatic Substitution | Amine (e.g., NH₃) | 4-Bromo-6-aminopicolinonitrile |

| Intramolecular Cyclization | Derivative with internal nucleophile | Fused bicyclic pyridine system |

Advanced Applications in Interdisciplinary Scientific Research

Role as Key Intermediates in Medicinal Chemistry Research

In the field of medicinal chemistry, 4-Bromo-6-chloropicolinonitrile serves as a crucial intermediate, providing a foundational structure for the development of novel therapeutic agents. lookchem.com Its reactivity and distinct functional groups allow chemists to introduce a variety of molecular fragments, leading to the creation of diverse compound libraries for drug discovery programs. The presence of both bromine and chlorine atoms offers differential reactivity, enabling selective chemical transformations at specific positions on the pyridine (B92270) ring. lookchem.com

The unique electronic and steric properties of this compound make it an ideal starting material for the design and synthesis of new biologically active molecules. lookchem.com Researchers leverage this compound as a scaffold, systematically modifying its structure to explore structure-activity relationships (SAR) and optimize therapeutic potential. The synthesis process often involves nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions at the halogenated positions to build more complex molecular architectures. ossila.com This synthetic versatility is instrumental in generating novel compounds with the potential to interact with specific biological targets. mdpi.com The methodology facilitates chemical diversification, which is essential for producing drug-like compounds. mdpi.com

The picolinonitrile framework, particularly when substituted with halogens, is a recognized structural motif in the design of enzyme inhibitors and receptor modulators. While direct studies on this compound are specific, the utility of similar halogenated heterocyclic scaffolds is well-documented. For instance, the related compound 4-Bromo-6-fluoroquinoline is a key intermediate in the synthesis of linrodostat (B606295), an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), a target in cancer therapy. ossila.com Similarly, other brominated heterocyclic structures have been identified as critical for binding to enzymes like HIV reverse transcriptase. The ability of the bromine and chlorine atoms to form halogen bonds and occupy specific pockets within a protein's active site makes this scaffold promising for developing potent and selective inhibitors or modulators for a range of biological targets.

The foundational structure of this compound holds significant potential across several key therapeutic areas.

Anti-Cancer: Pyridine and quinoline (B57606) derivatives are important classes of compounds in oncology research. ossila.comnih.gov For example, a synthetic carbazole (B46965) derivative containing a chloropyridin-yl moiety, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol, has demonstrated both cytotoxic effects against human cancer cells and anti-angiogenic activities. nih.gov The use of 4-Bromo-6-fluoroquinoline to synthesize the anti-cancer agent linrodostat further highlights the value of such halogenated heterocyclic scaffolds in developing new cancer treatments. ossila.com

Anti-inflammatory and Neurological Disorders: Chronic inflammation, particularly neuroinflammation mediated by microglial cells, is implicated in various neurological diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.net Research into structurally related compounds has shown promise in this area. A synthesized molecule, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the production of inflammatory mediators in activated microglia cells. nih.govresearchgate.net This suggests that scaffolds containing bromo-chloro substitutions on an aromatic ring can be developed into potent anti-inflammatory agents with potential applications in treating neurological disorders. nih.gov

Anti-infective Agents: Substituted pyridines and quinolines have a long history in the fight against infectious diseases. nih.gov 4-substituted quinoline scaffolds, for example, are well-documented for their antimalarial activity and have been extensively explored over the last two decades for activity against viruses, bacteria, fungi, and tuberculosis. nih.gov The continuous emergence of drug-resistant pathogens necessitates the development of new anti-infective agents, and versatile heterocyclic building blocks like this compound provide a valuable starting point for designing novel compounds to address this challenge. nih.gov

Table 1: Research Applications of this compound and Related Scaffolds in Medicinal Chemistry

| Therapeutic Area | Application/Target | Related Scaffold Example | Key Findings | Citation |

|---|---|---|---|---|

| Anti-Cancer | Enzyme Inhibition (IDO1) | 4-Bromo-6-fluoroquinoline | Serves as an intermediate for the synthesis of linrodostat, an inhibitor for anti-cancer treatment. | ossila.com |

| Anti-Cancer | Cytotoxicity & Anti-angiogenesis | 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol | Exhibits cytotoxic effects against cancer cells and inhibits cell proliferation, migration, and tube formation. | nih.gov |

| Anti-inflammatory / Neurological Disorders | Inhibition of Pro-inflammatory Mediators | 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | Reduces inflammatory responses in activated microglia, suggesting potential for treating neuroinflammation. | nih.govresearchgate.net |

| Anti-infective | Broad-Spectrum Activity | 4-substituted Quinolines | Scaffold is documented for antimalarial, antiviral, antibacterial, and antifungal activities. | nih.gov |

Contributions to Agrochemical Research and Development

Beyond pharmaceuticals, this compound is a significant building block in the agrochemical industry. lookchem.com Its chemical properties are leveraged to design and synthesize new active ingredients for crop protection products. The pyridine core is a common feature in many successful pesticides, and the specific substitution pattern of this compound offers a unique starting point for novel agrochemicals.

This compound is explicitly used as a building block in the development of agrochemicals, including herbicides and other pesticides. lookchem.com The synthesis of these agents involves modifying the picolinonitrile core to create molecules that can selectively interfere with biological processes in weeds or pests, while ideally having minimal impact on the desired crops. The presence of the cyano and halogen groups provides reactive sites for creating a wide range of derivatives to be screened for herbicidal or pesticidal activity.

The use of intermediates like this compound has a direct impact on the design of new bioactive molecules for agriculture. lookchem.com It allows agrochemical researchers to create compounds with finely tuned properties, such as improved efficacy, better crop selectivity, and more favorable environmental profiles. By providing a robust and versatile chemical scaffold, it accelerates the discovery and development pipeline for next-generation crop protection solutions, contributing to global food security. lookchem.com

Applications in Materials Science and Advanced Functional Materials

The presence of bromo, chloro, and nitrile functionalities on a stable pyridine core makes this compound a compound of interest for the development of novel materials with tailored electronic and physical properties. The differential reactivity of the bromine and chlorine atoms allows for selective, stepwise reactions, offering precise control over the final molecular architecture.

Halogenated heterocyclic compounds are pivotal precursors in the synthesis of a variety of polymers, including conjugated polymers with interesting optoelectronic properties. The bromo and chloro groups on this compound can serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental to the formation of carbon-carbon bonds in polymer chains. While specific examples utilizing this compound are not yet widely documented, the principles of polymer synthesis support its potential in this area.

The nitrile group can also be chemically modified or participate in polymerization reactions. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to polyamides and other functional polymers.

In the realm of nanomaterials, organic precursors are crucial for both "bottom-up" synthesis and for the surface functionalization of pre-existing nanoparticles. The reactive sites on this compound could allow it to be grafted onto the surface of nanoparticles, thereby modifying their solubility, stability, and electronic properties. For example, pyridine-containing ligands are known to coordinate with metal ions, suggesting a potential role in the synthesis or modification of metal-based nanomaterials.

A summary of potential polymer types that could be synthesized from this compound is presented below:

| Polymer Type | Synthetic Route Involving this compound | Potential Properties |

| Conjugated Polymers | Cross-coupling reactions (e.g., Suzuki, Stille) at the bromo and/or chloro positions. | Semiconducting, Photoluminescent |

| Polyamides | Post-polymerization modification of the nitrile group to an amine, followed by condensation with a dicarboxylic acid. | High thermal stability, Mechanical strength |

| Functionalized Polymers | Grafting onto existing polymer backbones via reaction at the halogen sites. | Modified solubility, Enhanced electronic properties |

The development of organic dyes for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs), is an active area of research. Pyridine-based structures are frequently incorporated into these dyes due to their electron-accepting nature and their ability to form stable complexes with metals.

While direct application of this compound as a dye is not established, it serves as a valuable intermediate for the synthesis of more complex dye molecules. The halogen atoms can be substituted with various donor or acceptor groups through cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and photophysical properties. The nitrile group often acts as a strong electron-withdrawing group and an effective anchoring group to semiconductor surfaces like TiO2 in DSSCs.

The general approach to designing a dye molecule for optoelectronic applications often involves a donor-π-acceptor (D-π-A) structure. In this context, a derivative of this compound could function as the acceptor and anchoring part of the dye.

Below is a table outlining the potential role of this compound derivatives in optoelectronic devices:

| Device Type | Role of this compound Derivative | Key Functional Groups | Desired Properties |

| OLEDs | As a building block for emissive or charge-transport materials. | Pyridine, Nitrile, and substituted aromatic rings. | High photoluminescence quantum yield, good charge mobility. |

| DSSCs | As a precursor to the final dye molecule, acting as the electron acceptor and anchoring group. | Nitrile (for anchoring), Pyridine and other aromatic systems (for electron transport). | Strong absorption in the visible spectrum, efficient electron injection. |

Although the direct application of this compound in these advanced materials is still a subject for future research, its chemical functionalities make it a highly promising candidate for the development of next-generation polymers, nanomaterials, and optoelectronic devices.

Computational and Theoretical Studies on 4 Bromo 6 Chloropicolinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-bromo-6-chloropicolinonitrile. researchgate.net While specific DFT studies on this compound are not extensively available in peer-reviewed literature, the principles can be applied to understand its properties based on studies of analogous compounds. researchgate.net DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.net For a molecule with the structure of this compound, these calculations would reveal the distribution of electron density, the locations of electrostatic potential, and the energies of the molecular orbitals.

Analysis of Frontier Molecular Orbitals and Reactivity Sites

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. researchgate.net For this compound, the HOMO is expected to be distributed over the pyridine (B92270) ring and the halogen substituents, which possess lone pairs of electrons. The LUMO, conversely, would likely be centered on the electron-withdrawing nitrile group and the carbon atoms of the pyridine ring.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The electronegative chlorine and bromine atoms, along with the cyano group, would significantly influence the energies of these orbitals. The precise locations of the HOMO and LUMO would pinpoint the most probable sites for chemical reactions.

Interactive Data Table: Predicted Physicochemical Properties of this compound ambeed.com

| Property | Value |

| Heavy Atom Count | 10 |

| Aromatic Heavy Atom Count | 6 |

| Fraction Csp3 | 0.0 |

| Rotatable Bond Count | 0 |

| H-bond Acceptor Count | 2 |

| H-bond Donor Count | 0 |

| Molar Refractivity | 41.66 |

| Topological Polar Surface Area (TPSA) | 36.68 Ų |

Mechanistic Investigations of Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. For this compound, a key reaction of interest would be nucleophilic aromatic substitution, where either the bromine or chlorine atom is displaced by a nucleophile. The positions of these halogens on the pyridine ring, activated by the electron-withdrawing nitrile group, make them susceptible to such reactions.

DFT calculations can be used to model the potential energy surface of these reactions. This would involve locating the transition state structures for the substitution at the C4 (bromo) and C6 (chloro) positions. By comparing the activation energies for these two pathways, it would be possible to predict which halogen is more readily substituted. Generally, the carbon-halogen bond strength (C-Cl > C-Br) and the stability of the Meisenheimer-like intermediate would be key factors. Such computational studies on related halo-substituted pyridines have shown that the reaction pathway with the lower activation energy barrier is the favored one.

Molecular Modeling and Docking for Biological Activity Prediction

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting the potential biological activity of a compound by simulating its interaction with a biological target, typically a protein. While specific docking studies for this compound are not readily found in the literature, the methodology can be described based on studies of similar heterocyclic compounds.

Ligand-Protein Interaction Profiling

Molecular docking simulations place the ligand (this compound) into the binding site of a target protein and score the interactions. The resulting poses reveal the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The nitrile group of this compound can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. The bromine and chlorine atoms can form halogen bonds, which are increasingly recognized as important in ligand-protein binding. The specific interaction profile would depend on the amino acid residues lining the protein's binding pocket.

Structure-Activity Relationship Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the activity of new compounds based on a set of known molecules. For a series of picolinonitrile derivatives, a QSAR model could be built by correlating biological activity with various molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

For this compound, key descriptors would include its dipole moment, partial atomic charges, and the energies of its frontier molecular orbitals. By analyzing the QSAR model, one could deduce that, for instance, increasing the electron-withdrawing nature of the substituents at certain positions might enhance biological activity. These computational insights can guide the synthesis of more potent and selective analogs.

Conformational Analysis and Intramolecular Interactions

Conformational analysis of this compound is relatively straightforward due to its rigid aromatic structure. The pyridine ring is planar, and there are no rotatable bonds in the core structure. ambeed.com Therefore, the molecule exists predominantly in a single, low-energy conformation.

Hydrogen Bonding Networks

Hydrogen bonds are a critical type of non-covalent interaction that can significantly influence the crystal structure, physical properties, and biological activity of a molecule. In the context of this compound, a molecule lacking classic hydrogen bond donors (like -OH or -NH groups), the focus of a computational study would shift to weaker, non-conventional hydrogen bonds.

A primary area of investigation would be the potential for C-H···N and C-H···Cl or C-H···Br interactions, both intramolecularly and intermolecularly. The nitrogen atom of the picolinonitrile's nitrile group (-C≡N) is a potential hydrogen bond acceptor. Theoretical calculations, such as Density Functional Theory (DFT), would be employed to model the geometry of this compound dimers or larger clusters. These models would allow for the identification and characterization of potential hydrogen bonding networks.

Key parameters that would be calculated to evidence these interactions include:

Bond Distances and Angles: The distance between the hydrogen atom and the acceptor atom (N, Cl, or Br) and the angle of the C-H···X (where X is the acceptor) bond would be determined.

Vibrational Frequency Shifts: The formation of a hydrogen bond typically leads to a red shift (a shift to lower frequency) in the stretching frequency of the C-H bond involved. This can be calculated and compared to experimental spectroscopic data if available.

Without specific research on this compound, we can only hypothesize based on studies of similar molecules. For instance, research on other halogenated aromatic compounds has demonstrated the importance of such weak hydrogen bonds in directing crystal packing.

Tautomeric Equilibria and Their Energetics

Tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. For this compound, the most likely form of tautomerism to consider would be prototropic tautomerism, potentially involving the pyridine ring nitrogen if a proton source were available in a given environment, or imine-enamine tautomerism under specific reaction conditions.

However, in its isolated state, this compound is not expected to exhibit significant tautomerism due to the aromatic stability of the pyridine ring and the lack of acidic protons that can readily move. A computational study would confirm this by calculating the relative energies of any potential, albeit likely unstable, tautomers.

The process for such a theoretical investigation would involve:

Identification of Potential Tautomers: Proposing structurally isomeric forms of this compound that could exist through proton migration.

Geometry Optimization: Using computational methods like DFT or ab initio calculations to find the lowest energy structure for each potential tautomer.

Energy Calculations: Determining the electronic energy of each optimized tautomer. The energy difference between the tautomers would indicate their relative stabilities. A large energy difference would confirm that one tautomer is significantly more stable and therefore the overwhelmingly predominant species at equilibrium.

Inclusion of Environmental Effects: The calculations could also be performed to include the effects of a solvent to see if the tautomeric equilibrium is shifted in different chemical environments.

Given the structure of this compound, it is highly probable that computational studies would show the canonical aromatic structure to be exceptionally stable, with any potential tautomers being energetically unfavorable.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., 2D NMR, Heteronuclear Correlations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Bromo-6-chloropicolinonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.

Given the structure of this compound, the aromatic pyridine (B92270) ring contains two protons. These would appear as distinct signals in the ¹H NMR spectrum, likely in the downfield region typical for aromatic protons. The electron-withdrawing nature of the chlorine, bromine, and nitrile substituents would further shift these signals to a lower field. The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule, including the nitrile carbon.

2D NMR techniques are employed to establish connectivity. researchgate.net

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would reveal the coupling between the two adjacent protons on the pyridine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that maps each proton signal to the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is critical for assigning the quaternary carbons (those without attached protons), such as the carbons bonded to the chloro, bromo, and nitrile groups. researchgate.net

Table 1: Predicted NMR Data for this compound This table is predictive and illustrates the type of data obtained from NMR analysis. Actual chemical shifts would need to be determined experimentally.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | δ 7.5 - 8.5 | Doublet | Aromatic proton adjacent to the bromine atom. |

| ¹H | δ 7.5 - 8.5 | Doublet | Aromatic proton adjacent to the nitrile group. |

| ¹³C | δ 150 - 160 | Singlet | Carbon atom attached to the chlorine atom. |

| ¹³C | δ 140 - 150 | Singlet | Quaternary carbon atom. |

| ¹³C | δ 130 - 140 | Singlet | Carbon atom attached to the bromine atom. |

| ¹³C | δ 125 - 135 | Singlet | Carbon atom of a C-H bond. |

| ¹³C | δ 120 - 130 | Singlet | Carbon atom of a C-H bond. |

| ¹³C | δ 115 - 125 | Singlet | Carbon atom of the nitrile group (-C≡N). |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govaps.org For this compound, these spectra would provide clear evidence for its key structural features. researchgate.netresearchgate.net

The most prominent and diagnostically useful band would be the stretching vibration of the nitrile (C≡N) group, which appears in a relatively clean region of the spectrum. The various C-H, C=C, and C=N bonds of the substituted pyridine ring will also produce a series of characteristic absorptions. Finally, the vibrations corresponding to the carbon-halogen bonds (C-Cl and C-Br) are expected at lower frequencies. While IR spectroscopy is based on the change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule, providing complementary information. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | Medium to Strong |

| Aromatic C=C / C=N | Ring Stretching | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | In-plane Bending | 1000 - 1300 | Medium |

| C-Cl | Stretching | 600 - 800 | Strong |

| C-Br | Stretching | 500 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the aromatic ring in this compound.

The substituted pyridine ring acts as a chromophore. The presence of the nitrile group and halogen atoms as auxochromes is expected to influence the absorption maxima. The spectrum would likely exhibit absorptions corresponding to π → π* transitions, characteristic of the aromatic system, and potentially n → π* transitions involving the non-bonding electrons on the nitrogen atom of the pyridine ring and the nitrile group. The conjugation of the nitrile group with the ring system is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to an unsubstituted pyridine.

Table 3: Predicted Electronic Transitions for this compound This table is predictive. The absorption maximum (λ_max) must be determined experimentally.

| Transition Type | Electron Promotion | Predicted Absorption Region (nm) |

| π → π | Electron from a π bonding orbital to a π antibonding orbital | 200 - 300 |

| n → π | Electron from a non-bonding orbital to a π antibonding orbital | > 280 |

Single Crystal X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination

This technique would confirm the planarity of the picolinonitrile ring and determine the precise spatial orientation of the bromo, chloro, and nitrile substituents relative to the ring. Furthermore, XRD reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as halogen bonding or π-stacking, which govern the solid-state properties of the material. nih.govresearchgate.net

Table 4: Structural Parameters Obtainable from Single Crystal XRD This table lists the types of data that would be generated from a successful XRD experiment.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-Br). |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, C-C-N). |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

| Intermolecular Interactions | Distances and angles of non-covalent interactions between molecules. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to measure the mass-to-charge ratio of ions with very high accuracy. This precision allows for the determination of a molecule's elemental formula from its exact mass. nist.govnist.gov

For this compound (C₆H₂BrClN₂), HRMS would provide an experimental mass that can be matched to its calculated theoretical mass, confirming the elemental composition. A key feature in the mass spectrum of this compound would be its distinctive isotopic pattern. The presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic cluster of peaks for the molecular ion, providing definitive evidence for the presence of one of each halogen atom in the structure.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₆H₂BrClN₂ | Confirmed by HRMS. |

| Calculated Exact Mass | 215.9117 | For the most abundant isotopes: C₆H₂⁷⁹Br³⁵ClN₂. doronscientific.com |

| Isotopic Pattern | M+, [M+2]+, [M+4]+ | A characteristic pattern confirming the presence of one Br and one Cl atom. |

Future Perspectives and Challenges in Research of 4 Bromo 6 Chloropicolinonitrile

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines like 4-bromo-6-chloropicolinonitrile often involves multi-step processes that can be resource-intensive. A significant challenge lies in developing more efficient and environmentally benign synthetic routes.

Future Directions and Challenges:

Green Chemistry Approaches: Future syntheses will likely move away from harsh reagents and solvents. Research into catalytic systems using earth-abundant metals or even metal-free conditions is a growing area. organic-chemistry.org For instance, developing one-pot syntheses from simple, readily available precursors would significantly improve efficiency and reduce waste. nih.gov

C-H Activation: A major goal is the direct functionalization of simpler pyridine (B92270) precursors through C-H activation. This would eliminate the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving atom economy.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability. Adapting current synthetic methods for this compound to flow chemistry represents a promising avenue for industrial-scale production.

Biocatalysis: The use of enzymes or engineered microorganisms to catalyze specific steps in the synthesis could offer unparalleled selectivity and sustainability. nih.gov For example, the enzymatic formation of the pyridine ring itself is a known biological process that could inspire new synthetic strategies. nih.gov

Unveiling Novel Reactivity and Selective Transformations

The two different halogen atoms (bromine and chlorine) at positions 4 and 6, respectively, offer opportunities for selective functionalization. The electron-withdrawing nitrile group further influences the reactivity of the pyridine ring. A key challenge is to control which halogen reacts in subsequent transformations.

Future Directions and Challenges:

Site-Selective Cross-Coupling: Developing catalytic systems that can selectively activate either the C-Br or the C-Cl bond is a primary objective. nih.gov Generally, in cross-coupling reactions of polyhalogenated pyridines, oxidative addition is favored at the C4 position. nih.gov However, this selectivity is highly dependent on the specific reaction conditions, ligands, and coupling partners. nih.govnih.gov Future work will focus on designing ligand-controlled palladium-catalyzed reactions that can predictably favor one site over the other, enabling the sequential introduction of different functional groups. nih.govacs.org

Exploiting the Nitrile Group: The cyano group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles. Research into novel transformations of the nitrile group in the context of the dihalogenated pyridine core could lead to new families of compounds with unique properties.

Nucleophilic Aromatic Substitution (SNAr): While cross-coupling reactions are powerful, exploring the SNAr reactivity at the C4 and C6 positions is also crucial. For 2,4-dihalopyridines, SNAr reactions tend to occur at the C4 position. nih.gov Understanding the interplay between the electronic effects of the halogens and the nitrile group will be key to predicting and controlling the outcome of these reactions.

Expanding the Scope of Applications in Emerging Technologies

While pyridine derivatives are well-established in pharmaceuticals and agrochemicals, the unique electronic properties of this compound make it a candidate for applications in materials science and other emerging technologies. nih.gov

Future Directions and Challenges:

Organic Electronics: The electron-deficient nature of the pyridine ring, enhanced by the chloro and cyano substituents, makes this scaffold interesting for n-type organic semiconductors. The bromo and chloro groups provide handles for further functionalization to tune the material's electronic properties, such as its electron affinity and charge transport characteristics.

Advanced Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties. The challenge will be to develop efficient polymerization methods that are compatible with the reactive halogen and nitrile groups.

Energetic Materials: Nitrogen-rich heterocyclic compounds are often investigated for their potential as energetic materials. researchgate.net While this specific compound may not be a primary candidate, its derivatives, particularly those with further nitrogen-rich functional groups, could be explored. researchgate.net

Addressing Stereochemical Control in Complex Transformations

When this compound is used as a scaffold to build more complex, three-dimensional molecules, controlling stereochemistry becomes a critical challenge. This is particularly relevant if the final products are intended for biological applications.

Future Directions and Challenges:

Asymmetric Catalysis: Developing asymmetric catalytic methods to functionalize the pyridine ring or its substituents is a major goal. This could involve the use of chiral catalysts to control the formation of new stereocenters during cross-coupling or other C-C bond-forming reactions.

Chiral Ligand Synthesis: this compound could serve as a starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The pyridine nitrogen and the nitrile group can act as coordination sites for metal centers, and the halogen atoms provide points for attaching chiral auxiliaries.

Atropisomerism: If large substituents are introduced at the positions adjacent to the nitrile group, the potential for atropisomerism arises. This is a type of stereoisomerism resulting from restricted rotation around a single bond. Future research could explore the synthesis and separation of stable atropisomers derived from this compound, which could have unique applications in chiral recognition and catalysis.

Integrated Computational and Experimental Approaches for Rational Design

The complexity of the reactions and the desire for tailored properties in the final products necessitate a more rational design approach. Integrating computational chemistry with experimental work is a powerful strategy to accelerate research and overcome many of the aforementioned challenges.

Future Directions and Challenges: